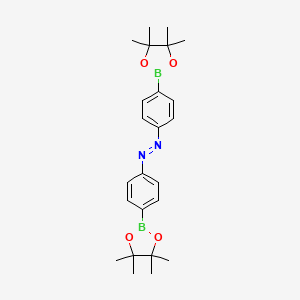
1,2-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)diazene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)diazene is an organic compound that features two boronate ester groups attached to a diazene (azobenzene) core. This compound is of significant interest in organic synthesis and materials science due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)diazene typically involves the following steps:
Formation of the Diazene Core: The diazene core can be synthesized through the reduction of nitrobenzene derivatives to form the corresponding aniline, followed by diazotization and coupling reactions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale reactions. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times.
化学反应分析
Types of Reactions
1,2-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)diazene undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various boronic acid derivatives.
Reduction: Reduction reactions can convert the diazene core back to the corresponding aniline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts are commonly used in cross-coupling reactions.
Major Products
Oxidation: Boronic acids and their derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted aromatic compounds depending on the reactants used.
科学研究应用
1,2-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)diazene has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Materials Science: Employed in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: Investigated for its potential use in drug delivery systems and as a fluorescent probe.
Industrial Applications: Utilized in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of 1,2-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)diazene involves its ability to undergo various chemical transformations due to the presence of boronate ester groups. These groups can form reversible covalent bonds with diols and other nucleophiles, making the compound useful in a variety of chemical reactions. The diazene core can also undergo photoisomerization, which is of interest in the development of photoresponsive materials .
相似化合物的比较
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronate ester used in similar cross-coupling reactions.
Bis(pinacolato)diboron: Another boron-containing compound used in organic synthesis.
Phenylboronic Acid: A boronic acid derivative used in various chemical reactions.
Uniqueness
1,2-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)diazene is unique due to its combination of a diazene core and boronate ester groups. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.
属性
分子式 |
C24H32B2N2O4 |
|---|---|
分子量 |
434.1 g/mol |
IUPAC 名称 |
bis[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]diazene |
InChI |
InChI=1S/C24H32B2N2O4/c1-21(2)22(3,4)30-25(29-21)17-9-13-19(14-10-17)27-28-20-15-11-18(12-16-20)26-31-23(5,6)24(7,8)32-26/h9-16H,1-8H3 |
InChI 键 |
PXGNNGNFJHBROK-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)B4OC(C(O4)(C)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


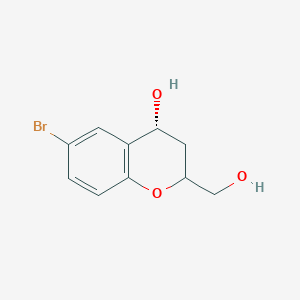
![5-chloro-2-[4-chloro-2-(9H-fluoren-2-ylcarbamoyl)phenyl]benzoic acid](/img/structure/B13134358.png)
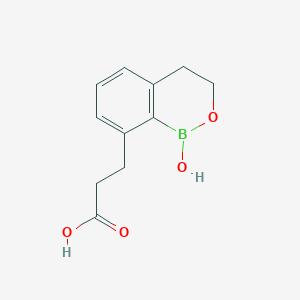
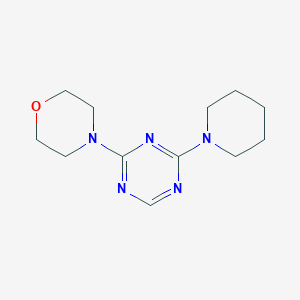
![3-Aminobenzo[d]isoxazol-7-ol](/img/structure/B13134375.png)
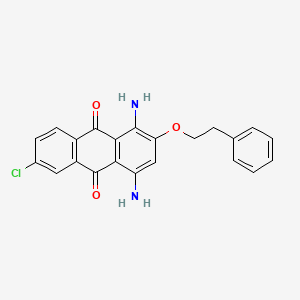

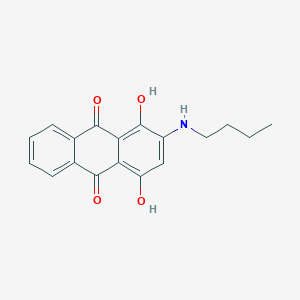
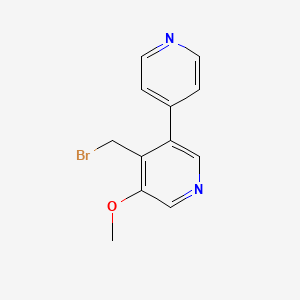
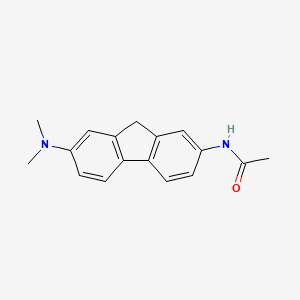
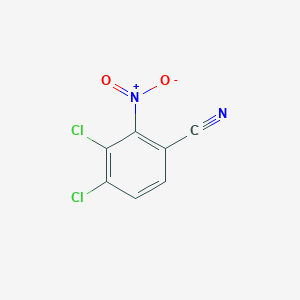
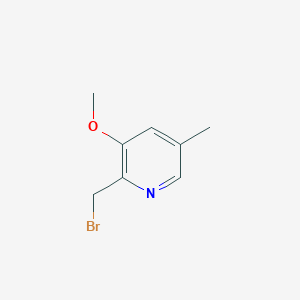
![tert-butyl (2R,6S)-12-methylsulfanyl-7,7-dioxo-7lambda6-thia-4,11,13-triazatricyclo[7.4.0.02,6]trideca-1(13),9,11-triene-4-carboxylate](/img/structure/B13134412.png)
![1,4,5-Trihydroxy-8-[(2-hydroxyethyl)amino]anthraquinone](/img/structure/B13134413.png)
